1-Amino-4-(ethylamino)anthracene-9,10-dione
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Overview
Description
1-Amino-4-(ethylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone with amino and ethylamino substituents at the 1 and 4 positions, respectively. It is known for its vibrant color and is used in various applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-(ethylamino)anthracene-9,10-dione can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the amino group with the ethylamino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(ethylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and ethylamino groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Amino-4-(ethylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties and potential use in chemotherapy.
Industry: Employed in the production of high-performance pigments and dyes for textiles and plastics
Mechanism of Action
The mechanism of action of 1-Amino-4-(ethylamino)anthracene-9,10-dione involves its interaction with cellular components. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene backbone, which allows it to insert between DNA base pairs. Additionally, the compound can generate reactive oxygen species, leading to oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: An anthraquinone derivative used in cancer treatment.
Ametantrone: Another anthraquinone-based anticancer agent.
1-Amino-4-(phenylamino)anthracene-9,10-dione: A structurally similar compound with different substituents
Uniqueness
1-Amino-4-(ethylamino)anthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethylamino group enhances its solubility and reactivity compared to other anthraquinone derivatives, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-amino-4-(ethylamino)anthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-18-12-8-7-11(17)13-14(12)16(20)10-6-4-3-5-9(10)15(13)19/h3-8,18H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOYIANTMIUHFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510486 |
Source
|
Record name | 1-Amino-4-(ethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59097-84-6 |
Source
|
Record name | 1-Amino-4-(ethylamino)anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90510486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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